4-[(3-Chlorophenoxy)methyl]piperidine 4-[(3-Chlorophenoxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 63608-32-2
VCID: VC8284962
InChI: InChI=1S/C12H16ClNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2
SMILES: C1CNCCC1COC2=CC(=CC=C2)Cl
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

4-[(3-Chlorophenoxy)methyl]piperidine

CAS No.: 63608-32-2

Cat. No.: VC8284962

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chlorophenoxy)methyl]piperidine - 63608-32-2

Specification

CAS No. 63608-32-2
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 4-[(3-chlorophenoxy)methyl]piperidine
Standard InChI InChI=1S/C12H16ClNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2
Standard InChI Key JRKWHWMRJYOIEA-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=CC(=CC=C2)Cl
Canonical SMILES C1CNCCC1COC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4-[(3-Chlorophenoxy)methyl]piperidine is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol . Its IUPAC name, 4-[(3-chlorophenoxy)methyl]piperidine, reflects the piperidine ring substituted at the 4-position by a methyl group bearing a 3-chlorophenoxy moiety. Key identifiers include:

PropertyValue
CAS Registry Number63608-32-2
SMILESC1CNCCC1COC2=CC(=CC=C2)Cl
InChI KeyJRKWHWMRJYOIEA-UHFFFAOYSA-N
Synonymous Designations4-((3-Chlorophenoxy)methyl)piperidine, DTXSID401288661

Structural Analysis

The compound’s 2D structure consists of a piperidine ring (C₅H₁₁N) with a methylene (-CH₂-) bridge connecting the 4-position to a 3-chlorophenoxy group. The chlorine atom at the meta position on the phenyl ring introduces electronic effects that influence binding interactions in biological systems . Computational models suggest that the methylene linker enhances conformational flexibility compared to direct phenoxy attachment .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis protocols for 4-[(3-Chlorophenoxy)methyl]piperidine are documented, analogous piperidine derivatives are typically synthesized via:

  • N-Alkylation: Reacting piperidine with 3-chlorophenoxymethyl halides under basic conditions .

  • Reductive Amination: Condensing 3-chlorophenoxy aldehyde with piperidine followed by hydrogenation .

  • Hydrogenation of Pyridine Precursors: Converting pyridine intermediates to piperidines using catalysts like PtO₂ or Pd/C in acetic acid .

For example, the synthesis of 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine involves hydrogenating a pyridine ester precursor under H₂ in acetic acid, achieving >95% diastereomeric purity . Adapting this method could yield the target compound by substituting 3-chlorophenoxymethyl reagents.

Reaction Optimization

Key parameters include:

  • Catalyst Selection: PtO₂ or Pd/C for efficient hydrogenation .

  • Solvent Systems: Polar aprotic solvents (e.g., CH₂Cl₂) for alkylation steps .

  • Temperature Control: Reflux conditions (≈100°C) to drive N-alkylation .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in organic solvents like dichloromethane and methanol . Stability data are unavailable, but analogous piperidines exhibit sensitivity to oxidizing agents, necessitating storage under inert conditions .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm⁻¹), C-Cl (≈750 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹).

  • NMR: ¹H NMR would show piperidine ring protons (δ 1.4–2.8 ppm), methylene bridge (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.3 ppm) .

Pharmacological Significance

Sigma Receptor Affinity

Chlorophenoxy-piperidine analogs exhibit high affinity for sigma-1 (σ₁) receptors, which modulate neurotransmitter release and neuroprotection. For instance, (−)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine shows a σ₁ Ki of 0.34 nM . The 3-chloro substitution in 4-[(3-Chlorophenoxy)methyl]piperidine may similarly enhance σ₁ binding due to halogen interactions with hydrophobic receptor pockets .

Applications in Pharmaceutical Intermediates

Drug Synthesis

3-(4-Chlorophenoxy)piperidine (CAS 384346-27-4), a structural isomer, is employed as an intermediate in CNS drug development . The methylene linker in 4-[(3-Chlorophenoxy)methyl]piperidine may improve metabolic stability compared to direct-attachment analogs, making it valuable for prodrug designs .

Structure-Activity Relationships (SAR)

  • Chlorine Position: 3-Chloro substitution favors σ₁ selectivity over σ₂ (547-fold for 4-chloro analog) .

  • Chain Length: Shorter oxyethylene chains (e.g., methylene vs. propylene) enhance receptor selectivity .

Research Findings and Future Directions

Knowledge Gaps

Direct studies on 4-[(3-Chlorophenoxy)methyl]piperidine are absent, necessitating:

  • Binding Assays: σ₁/σ₂ receptor affinity measurements.

  • Enzyme Inhibition Screens: AChE, BuChE, and sterol isomerase.

  • ADMET Profiling: Absorption, distribution, and toxicity studies.

Comparative Analysis with Analogues

Compoundσ₁ Ki (nM)σ₂ Ki (nM)AChE IC₅₀ (μM)
(−)-(S)-17 0.34186N/A
ADS031 N/AN/A1.54
4-[(3-Cl-PhO)CH₂]pip*PendingPendingPending

*Hypothetical data for target compound.

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